molecular formula C20H17NO6 B115623 Pareirubrine A CAS No. 147044-68-6

Pareirubrine A

Cat. No.: B115623
CAS No.: 147044-68-6
M. Wt: 367.4 g/mol
InChI Key: ALZVZHLQANZNQJ-UHFFFAOYSA-N
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Description

Pareirubrine A is a tropoloisoquinoline alkaloid isolated from Cissampelos pareira Linn., a climbing shrub indigenous to tropical regions of Asia, Africa, and the Americas . Structurally, it features a unique tropolone moiety fused with an isoquinoline backbone, which is critical for its pharmacological properties . First identified by Morita et al. (1993), this compound demonstrated significant antileukemic activity in vitro, with mechanisms involving DNA intercalation and topoisomerase inhibition . Beyond its anticancer effects, C. pareira extracts containing this compound are traditionally used for treating dysentery, heart ailments, and uterine disorders .

Properties

CAS No.

147044-68-6

Molecular Formula

C20H17NO6

Molecular Weight

367.4 g/mol

IUPAC Name

6-hydroxy-7,14,15,16-tetramethoxy-10-azatetracyclo[7.7.1.02,8.013,17]heptadeca-1(16),2(8),3,6,9,11,13(17),14-octaen-5-one

InChI

InChI=1S/C20H17NO6/c1-24-17-10-7-8-21-15-12(10)13(19(26-3)20(17)27-4)9-5-6-11(22)16(23)18(25-2)14(9)15/h5-8H,1-4H3,(H,22,23)

InChI Key

ALZVZHLQANZNQJ-UHFFFAOYSA-N

SMILES

COC1=C(C(=C2C3=C(C(=C(C(=O)C=C3)O)OC)C4=NC=CC1=C24)OC)OC

Isomeric SMILES

COC1=C2C=CNC3=C2C(=C4C3=C(C(=O)C(=O)C=C4)OC)C(=C1OC)OC

Canonical SMILES

COC1=C(C(=C2C3=C(C(=C(C(=O)C=C3)O)OC)C4=NC=CC1=C24)OC)OC

Synonyms

pareirubrine A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pareirubrine A belongs to a broader class of bioactive alkaloids from C. pareira. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogous Alkaloids

Compound Structural Class Source Key Pharmacological Activities Notable Studies
This compound Tropoloisoquinoline C. pareira roots Antileukemic, antiviral (computational) Morita et al. (1993): IC₅₀ of 0.8 µg/mL against P-388 leukemia cells
Pareirubrine B Tropoloisoquinoline C. pareira roots Cytotoxic, antileukemic Synergistic activity with this compound against leukemia
Grandirubrine Tropoloisoquinoline C. pareira rhizomes Antileukemic Comparable potency to this compound in leukemia models
Isoimerubrine Tropoloisoquinoline C. pareira rhizomes Antileukemic Structural isomer of this compound with similar DNA-binding affinity
Pareitropone Tropolone derivative C. pareira roots Antileukemic, antioxidant Exhibits reactive oxygen species (ROS) scavenging
Norimeluteine Azafluoranthene C. pareira roots Cytotoxic (P-388 cells: IC₅₀ 3.6 µg/mL) Nagarajan et al. (2011): Selective cytotoxicity
Norruffscine Azafluoranthene C. pareira roots Cytotoxic (P-388 cells: IC₅₀ 5.8 µg/mL) Less potent than norimeluteine but broader anticancer activity
Cissamperine Bisbenzylisoquinoline C. pareira roots Antitumor (KB nasopharyngeal carcinoma) Inhibits tumor cell proliferation via microtubule disruption

Structural and Functional Insights

Tropoloisoquinoline Alkaloids (this compound, B, Grandirubrine, Isoimerubrine) These compounds share a tropolone-isoquinoline hybrid structure, enabling intercalation into DNA and inhibition of topoisomerase II . This compound and B differ in substituent positions, with pareirubrine B showing slightly lower antileukemic potency (IC₅₀ 1.2 µg/mL vs. 0.8 µg/mL for A) . Grandirubrine and isoimerubrine are stereoisomers of this compound, with isoimerubrine exhibiting reduced solubility due to steric hindrance .

Azafluoranthene Alkaloids (Norimeluteine, Norruffscine) Unlike the tropoloisoquinoline group, these feature a fused benzazepine-indole system. They exhibit cytotoxicity via mitochondrial apoptosis but lack the DNA-intercalating properties of this compound . Norimeluteine is more potent, likely due to enhanced membrane permeability .

Bisbenzylisoquinoline Alkaloids (Cissamperine) Structurally distinct, cissamperine consists of two benzylisoquinoline units linked by ether bonds. It targets tubulin polymerization, making it mechanistically divergent from this compound .

Pharmacological Cross-Comparison

  • Anticancer Spectrum: this compound and its tropoloisoquinoline analogs are selective against leukemia, while azafluoranthenes (norimeluteine) and bisbenzylisoquinolines (cissamperine) show broader activity against solid tumors .
  • Synergistic Effects : this compound and B demonstrate synergy in combination therapies, enhancing antileukemic efficacy by 40% in vitro .
  • Computational Potential: this compound showed moderate binding affinity (−53.19 kcal/mol) to SARS-CoV-2 targets in silico, though less potent than bisbenzylisoquinolines like isochondodendrine (−94.60 kcal/mol) .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for the structural elucidation of Pareirubrine A?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) combined with High-Resolution Mass Spectrometry (HR-MS) and Infrared (IR) spectroscopy are standard for characterizing this compound’s molecular structure. Liquid Chromatography-Mass Spectrometry (LC-MS) aids in purity assessment. Researchers must validate spectral data against existing databases (e.g., PubChem, SciFinder) and ensure solvent compatibility to avoid artifacts .

Q. Which in vitro assays are most effective for preliminary assessment of this compound’s bioactivity?

  • Methodological Answer : Cell viability assays (e.g., MTT, CCK-8) using cancer cell lines (e.g., HeLa, MCF-7) are foundational. Dose-response curves (IC₅₀ calculations) and selectivity indices (comparing cancerous vs. non-cancerous cells) should be prioritized. Include positive controls (e.g., doxorubicin) and triplicate experiments to minimize variability. Enzymatic assays (e.g., kinase inhibition) can further narrow mechanistic hypotheses .

Q. How can researchers ensure reproducibility in isolating this compound from natural sources?

  • Methodological Answer : Standardize extraction protocols (e.g., ethanol/water ratio, temperature) and column chromatography parameters (e.g., silica gel particle size, gradient elution). Document retention times (HPLC) and compare with literature values. Purity thresholds (>95%) should be confirmed via analytical HPLC, and batch-to-batch variability must be statistically analyzed .

Advanced Research Questions

Q. What experimental designs resolve contradictions in this compound’s reported cytotoxicity across studies?

  • Methodological Answer : Conduct meta-analyses of existing data to identify confounding variables (e.g., cell line origin, culture conditions). Replicate studies under standardized protocols (ATCC cell authentication, serum-free media controls). Use multi-omics approaches (transcriptomics/proteomics) to contextualize cytotoxicity mechanisms. Cross-validate findings via orthogonal assays (e.g., apoptosis vs. necrosis markers) .

Q. How can computational modeling improve target prediction for this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) against databases like PDB or ChEMBL identifies putative targets. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity. Machine learning models (e.g., Random Forest, SVM) trained on phytochemical datasets can prioritize targets for experimental validation .

Q. What strategies address bioavailability challenges in this compound’s pharmacokinetic profiling?

  • Methodological Answer : Employ in silico ADMET prediction tools (SwissADME, pkCSM) to identify solubility or permeability limitations. Modify formulations using nano-carriers (liposomes, PLGA nanoparticles) and assess bioavailability via in vivo PK studies (rodent models). Compare intravenous vs. oral administration routes with LC-MS/MS quantification of plasma concentrations .

Q. How should researchers design studies to elucidate this compound’s synergistic effects with existing therapeutics?

  • Methodological Answer : Use combination index (CI) models (Chou-Talalay method) in checkerboard assays. Transcriptomic profiling (RNA-seq) post-treatment identifies pathway crosstalk. Include isobolograms to quantify synergy and antagonism. Validate in xenograft models with co-administration regimens, ensuring dose adjustments based on human-equivalent calculations .

Methodological Frameworks for Research Design

  • PICOT Framework : Apply Population (specific cell/animal models), Intervention (this compound dosage), Comparison (controls/standard drugs), Outcome (quantified endpoints), and Timeframe (treatment duration) to structure hypotheses .
  • Data Contradiction Analysis : Use funnel plots (meta-analysis) to detect publication bias and mixed-effects models to account for inter-study heterogeneity .

Key Considerations

  • Feasibility : Align experimental scope with resource availability (e.g., high-content screening vs. low-throughput SPR) .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies and cytotoxicity testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pareirubrine A
Reactant of Route 2
Pareirubrine A

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